

A Comparative Guide: NPRA Agonist-11 vs. Atrial Natriuretic Peptide (ANP) Activity

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Compound of Interest

Compound Name: NPRA agonist-11

Cat. No.: B15603998

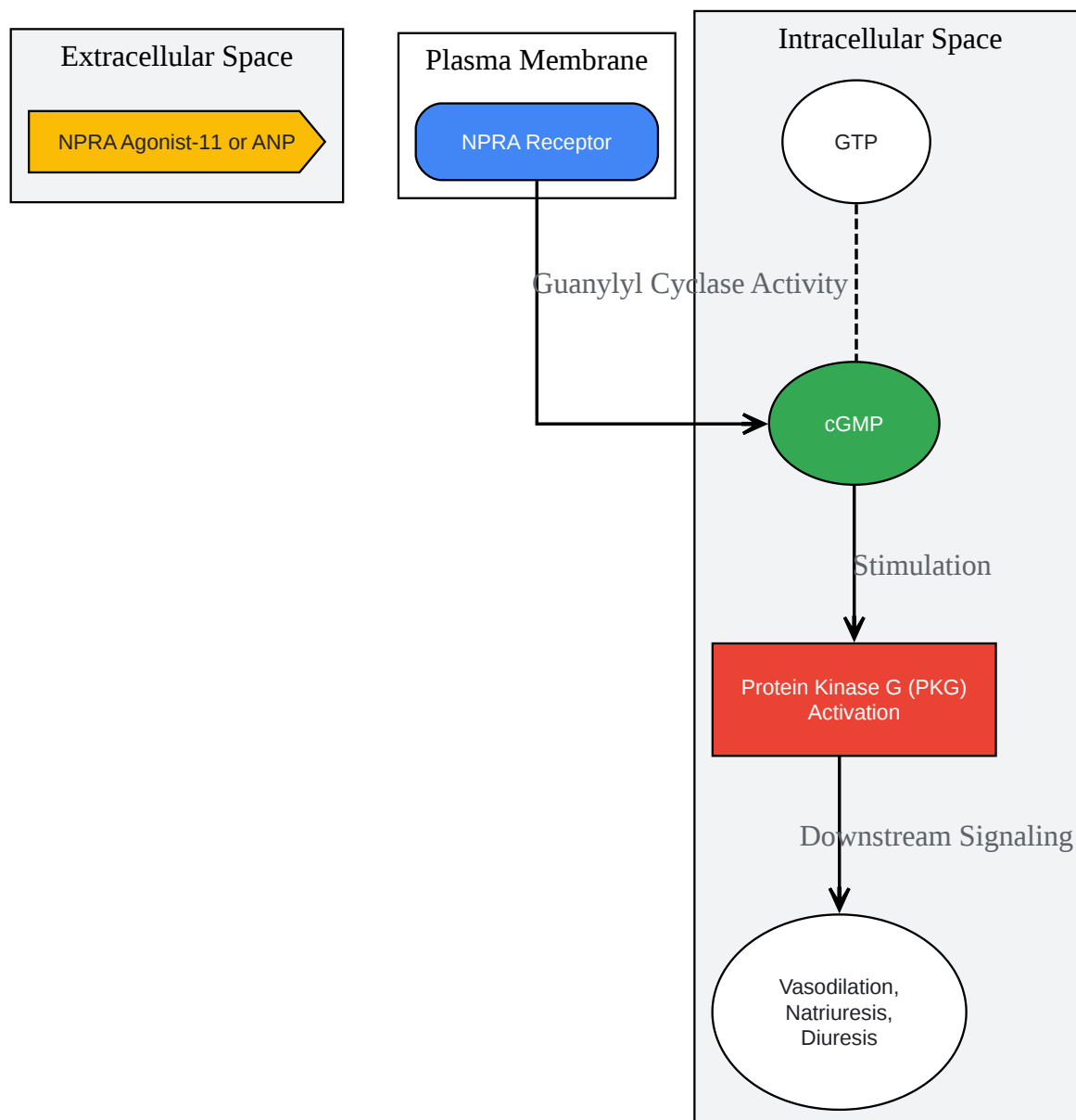
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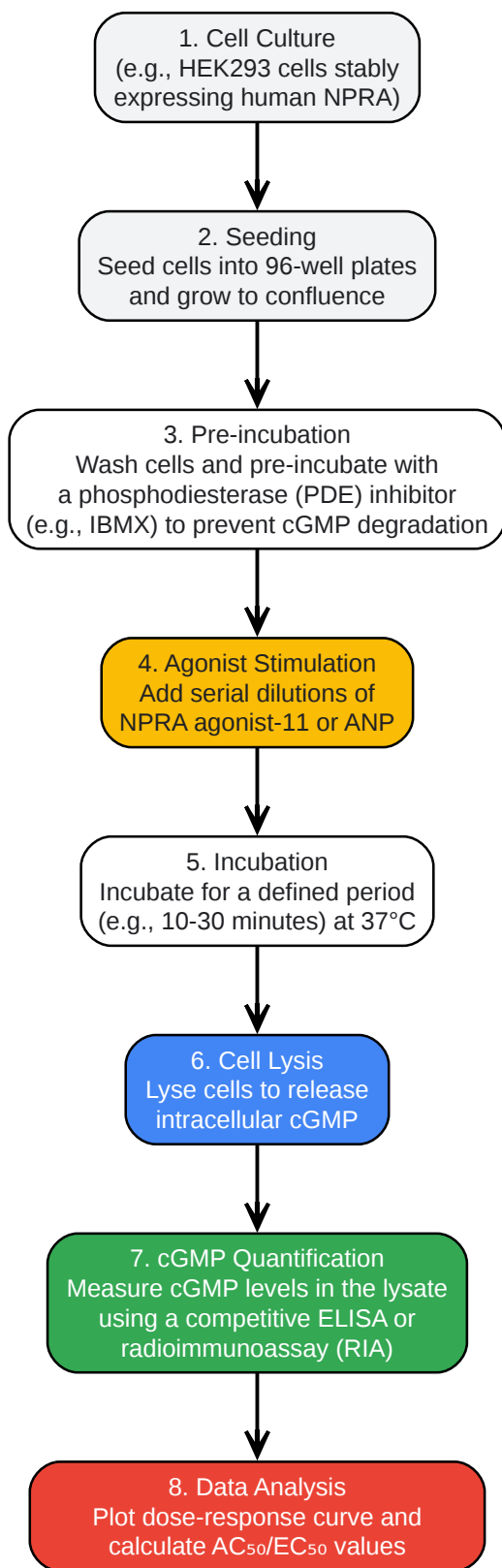
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic small molecule, **NPRA agonist-11**, and the endogenous peptide hormone, Atrial Natriuretic Peptide (ANP), focusing on their activity at the Natriuretic Peptide Receptor-A (NPRA). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways to support research and drug development in cardiovascular and related therapeutic areas.

Mechanism of Action: The NPRA Signaling Pathway

Both Atrial Natriuretic Peptide (ANP) and **NPRA agonist-11** exert their biological effects by activating the Natriuretic Peptide Receptor-A (NPRA), a transmembrane guanylyl cyclase receptor. Upon ligand binding, NPRA undergoes a conformational change that activates its intracellular guanylyl cyclase domain. This enzymatic activity catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger. The elevation of intracellular cGMP levels initiates a downstream signaling cascade primarily through the activation of cGMP-dependent protein kinase (PKG). This cascade culminates in a variety of physiological responses, including vasodilation, natriuresis (renal sodium excretion), and diuresis (increased urine production), which collectively contribute to the regulation of blood pressure and fluid homeostasis.





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com